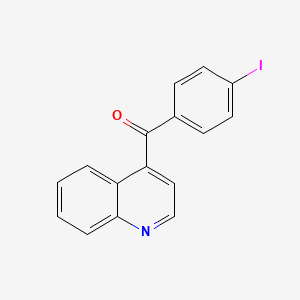

4-(4-Iodobenzoyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-iodophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-12-7-5-11(6-8-12)16(19)14-9-10-18-15-4-2-1-3-13(14)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNUIHLRPIRZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Mechanistic Studies

Proposed Reaction Pathways for the Formation of 4-(4-Iodobenzoyl)quinoline

The synthesis of 4-(4-Iodobenzoyl)quinoline can be envisioned through several routes, with the Friedländer synthesis representing one of the most direct and regioselective methods. wikipedia.orgjk-sci.com

Friedländer Synthesis: This classical condensation reaction provides a powerful method for constructing quinoline (B57606) rings. jk-sci.comorganic-chemistry.org For the target molecule, the proposed pathway involves the base- or acid-catalyzed reaction of 2-amino-4'-iodobenzophenone with a carbonyl compound containing an α-methylene group, such as acetaldehyde (B116499) or acetone.

Two primary mechanistic pathways are generally considered for the Friedländer synthesis wikipedia.org:

Aldol-First Pathway: The reaction begins with an intermolecular aldol (B89426) condensation between the 2-amino-4'-iodobenzophenone and the enol or enolate of the second carbonyl component. This is typically the rate-limiting step. The resulting aldol adduct rapidly undergoes cyclization via attack of the amine onto the carbonyl, followed by dehydration to yield the aromatic quinoline ring.

Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the aniline (B41778) nitrogen of the aminobenzophenone and the carbonyl of the reaction partner. This is followed by an intramolecular aldol-type condensation, where the enolizable α-carbon of the ketone portion attacks the imine, and subsequent dehydration furnishes the final quinoline product.

The choice of reactants in the Friedländer synthesis inherently directs the final substitution pattern, making it a superior method for achieving the specific 4-substituted isomer over other methods like direct acylation.

Challenges of Direct Acylation: While Friedel-Crafts acylation is a fundamental method for synthesizing aryl ketones, its application to the direct synthesis of 4-(4-Iodobenzoyl)quinoline from quinoline and 4-iodobenzoyl chloride is problematic. mdpi.com The quinoline ring is deactivated towards electrophilic substitution under the acidic conditions of the reaction due to the protonation of the ring nitrogen. Furthermore, when substitution does occur, it preferentially takes place on the benzene (B151609) ring at positions 5 and 8, rather than the desired C4 position on the pyridine (B92270) ring. liv.ac.uk

Mechanistic Insights into Quinoline Ring Formation Reactions

The construction of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with several named reactions providing varied and complementary routes. Mechanistic studies of these reactions have revealed intricate pathways and key controlling factors.

Combes Quinoline Synthesis: The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org The mechanism proceeds through three major steps wikiwand.com:

Enamine Formation: The reaction initiates with the condensation of the aniline and the β-diketone to form a Schiff base, which then tautomerizes to a more stable enamine intermediate.

Annulation (Ring Closure): This step, which is the rate-determining step, involves the acid-catalyzed electrophilic attack of the enamine's activated aromatic ring onto the second carbonyl group, forming the new six-membered ring.

Dehydration: The resulting cyclic alcohol intermediate is then protonated and readily eliminates a molecule of water to form the final, aromatic quinoline product.

Studies focusing on regioselectivity have shown that steric effects in the rate-determining annulation step can play a more significant role than in the initial nucleophilic addition, influencing which isomer is formed when using unsymmetrical diketones. wikiwand.com

Doebner-von Miller Reaction: This reaction synthesizes quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.org Mechanistic investigations, particularly those using carbon-13 isotope labeling, have provided compelling evidence against a simple, direct cyclization. nih.gov A fragmentation-recombination mechanism has been proposed wikipedia.orgnih.govresearchgate.net:

Conjugate Addition: The aniline first adds to the α,β-unsaturated carbonyl compound in a reversible conjugate (Michael) addition.

Fragmentation: The key step involves the fragmentation of this adduct into an imine and a saturated carbonyl compound.

Recombination and Cyclization: These fragments then recombine in a different manner, followed by cyclization and oxidation, to form the quinoline product. This fragmentation-recombination sequence successfully explains the observed scrambling of isotopic labels in the final quinoline structure. nih.gov

Table 1: Comparison of Key Quinoline Synthesis Mechanisms

| Feature | Combes Synthesis | Doebner-von Miller Reaction |

|---|---|---|

| Reactants | Aniline + β-Diketone | Aniline + α,β-Unsaturated Carbonyl |

| Catalyst | Strong Acid (e.g., H₂SO₄) | Lewis or Brønsted Acids |

| Key Intermediate | Enamine | Imine and Saturated Ketone Fragments |

| Rate-Determining Step | Electrophilic Annulation | Typically the initial condensation/fragmentation |

| Mechanistic Hallmark | Direct Cyclization of Enamine | Fragmentation-Recombination Pathway |

Investigations of the Reactivity and Selectivity of the Iodobenzoyl Group

The 4-(4-Iodobenzoyl)quinoline molecule possesses two primary sites of reactivity: the aryl iodide moiety and the quinoline ring system itself, which is influenced by the deactivating benzoyl group.

Reactivity of the Aryl Iodide: The carbon-iodine bond is a highly versatile functional group in modern organic synthesis, primarily serving as an electrophilic partner in a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the elaboration of the 4-iodophenyl group into more complex structures. Key transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. nih.gov

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds.

Carbonylative Couplings: Introduction of a carbonyl group using carbon monoxide.

The presence of the ketone on the same π-system can influence the rate of oxidative addition to the metal catalyst, a key step in these catalytic cycles. rsc.org

Reactivity of the Quinoline Ring: The benzoyl group at the C4 position is an electron-withdrawing group, which deactivates the quinoline ring towards further electrophilic substitution. However, the nitrogen atom can still be targeted. Nucleophilic attack on the quinoline ring, as detailed in the following section, is a primary mode of reactivity. The C4-benzoyl substituent will sterically and electronically influence where nucleophiles add to the activated quinolinium system.

Studies on Nucleophilic Dearomatization of Quinoline Systems

Due to the resonance stability of the aromatic system, nucleophilic addition to quinoline requires activation of the ring. nih.gov This is typically achieved by N-alkylation or N-acylation, which generates a highly electrophilic quinolinium salt. clockss.orgscribd.com

Activation and Regioselective Addition: Upon formation of an N-acyl or N-alkyl quinolinium salt, the pyridine ring becomes electron-deficient and susceptible to nucleophilic attack. This dearomatizing addition occurs preferentially at the C2 or C4 positions, leading to the formation of stable 1,2- or 1,4-dihydroquinoline (B1252258) derivatives. nih.gov The regioselectivity of the attack can be influenced by the nature of the N-substituent, the nucleophile, and the reaction conditions. For instance, bulky groups at the nitrogen can sterically hinder attack at C2, favoring addition at C4. nih.gov

Catalytic Approaches: The development of catalytic systems has enabled highly controlled and even asymmetric dearomatization reactions. The synergistic use of a chiral copper catalyst, a Lewis acid (to activate the quinoline), and a Grignard reagent has been shown to achieve dearomative C4-functionalization with excellent regio- and stereoselectivity. beilstein-journals.org In such systems, the Lewis acid coordinates to the nitrogen, increasing the electrophilicity of the ring, while the chiral catalyst delivers the nucleophile to one face of the molecule.

The process often involves the in-situ generation of the reactive N-acylquinolinium cation, which is then trapped by a nucleophile. clockss.orgthieme-connect.de This strategy has been used with various nucleophiles, including silyl (B83357) enol ethers and organometallic reagents, to generate complex, three-dimensional scaffolds from flat aromatic precursors. clockss.orgbeilstein-journals.org

Radical Cascade and Domino Reaction Pathways in Related Chemical Transformations

Modern synthetic chemistry has increasingly turned to radical, cascade, and domino reactions to construct complex molecules like quinolines in a single pot with high efficiency and atom economy. rsc.orgthieme-connect.com

Radical Cascade Reactions: Photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. rsc.org These methods are particularly relevant for synthesizing 2,4-disubstituted quinolines. A common strategy involves the reaction of an o-vinylaryl isocyanide with a radical precursor rsc.orgrsc.orgacs.org:

Radical Generation: A photocatalyst, upon irradiation with visible light, initiates a single-electron transfer (SET) process to generate a radical from a suitable precursor. For example, acyl chlorides can form acyl radicals, and aryldiazonium salts can form aryl radicals. rsc.orgacs.org

Radical Addition and Cyclization: The generated radical adds to the terminal carbon of the isocyanide group.

Cascade Cyclization: The resulting imidoyl radical undergoes a 6-exo-trig cyclization onto the adjacent vinyl group.

Aromatization: The cyclized intermediate then aromatizes to afford the stable 2,4-disubstituted quinoline product.

Domino and Multicomponent Reactions: Domino (or cascade) reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. nih.gov Many quinoline syntheses have been designed using this principle. For example, a three-component domino reaction of anilines, aldehydes, and terminal alkynes, often catalyzed by a solid acid under microwave irradiation, proceeds via psu.edu:

Formation of an imine from the aniline and aldehyde.

Intermolecular addition of the alkyne to the imine.

Intramolecular cyclization followed by oxidative aromatization to yield the quinoline.

These advanced, one-pot methodologies provide rapid access to diverse and polysubstituted quinoline libraries from simple and readily available starting materials. rsc.orgbeilstein-journals.org

Table 2: Modern Radical and Domino Approaches to Substituted Quinolines

| Reaction Type | Key Reactants | Key Steps | Typical Substitution Pattern |

|---|---|---|---|

| Photoredox Radical Cascade | o-Vinylaryl Isocyanide + Acyl Chloride/Diazonium Salt | Radical generation, addition to isocyanide, 6-exo-trig cyclization, aromatization. | 2,4-Disubstituted |

| Three-Component Domino | Aniline + Aldehyde + Alkyne | Imine formation, intermolecular addition, cyclization, aromatization. | 2,4-Disubstituted |

| Iron-Catalyzed Cascade | Aniline + Aldehyde + Nitroalkane | Aza-Henry reaction, cyclization, denitration. | Polysubstituted |

Spectroscopic and Advanced Structural Characterization of 4 4 Iodobenzoyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy of 4-(4-iodobenzoyl)quinoline and its derivatives reveals characteristic signals corresponding to the protons on the quinoline (B57606) and iodobenzoyl moieties. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

In a typical ¹H NMR spectrum of a related compound, 3-(4-iodobenzyl)-2-phenylquinoline, recorded in deuterochloroform (CDCl₃), the protons of the quinoline ring appear in the aromatic region. rsc.org For instance, a doublet at approximately 8.14 ppm is characteristic of the proton at the 8-position of the quinoline ring, showing coupling with its neighbor. rsc.org Other protons on the quinoline ring and the phenyl group resonate as multiplets between 7.35 and 7.87 ppm. rsc.org The methylene (B1212753) protons of the benzyl (B1604629) group typically appear as a singlet around 4.04 ppm. rsc.org The protons on the iodinated phenyl ring also produce distinct signals; for example, a doublet at approximately 6.69 ppm can be assigned to the protons ortho to the iodine atom. rsc.org

The following table summarizes representative ¹H NMR data for a compound structurally related to 4-(4-iodobenzoyl)quinoline, illustrating the typical chemical shift ranges for the different types of protons.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Quinoline H-8 | 8.14 | Doublet | 8.4 |

| Quinoline/Phenyl H | 7.35-7.87 | Multiplet | - |

| Benzyl CH₂ | 4.04 | Singlet | - |

| Iodophenyl H | 6.69 | Doublet | 8.0 |

| Data derived from a related compound, 3-(4-iodobenzyl)-2-phenylquinoline. rsc.org |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. Each unique carbon atom in 4-(4-iodobenzoyl)quinoline and its analogs gives rise to a distinct signal.

For the related compound, 3-(4-iodobenzyl)-2-phenylquinoline, the ¹³C NMR spectrum in CDCl₃ shows a series of signals corresponding to the quinoline, phenyl, and iodobenzyl carbons. rsc.org The carbon atoms of the quinoline ring typically resonate in the range of 126 to 161 ppm. rsc.org The carbon atom attached to the iodine in the iodobenzyl group is observed at a characteristic upfield shift, for example, at approximately 91.63 ppm. rsc.org The methylene carbon of the benzyl group appears at around 38.74 ppm. rsc.org

A representative summary of ¹³C NMR data for a structurally similar compound is presented in the table below.

| Carbon Type | Chemical Shift (δ, ppm) |

| Quinoline Carbons | 126.69 - 160.61 |

| Phenyl Carbons | 128.35 - 140.50 |

| C-I (Iodophenyl) | 91.63 |

| Benzyl CH₂ | 38.74 |

| Data derived from a related compound, 3-(4-iodobenzyl)-2-phenylquinoline. rsc.org |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For derivatives of 4-(4-iodobenzoyl)quinoline, HRMS is crucial for confirming their identity.

For example, the HRMS (ESI-TOF) analysis of 2-(4-iodobenzyl)quinoline 1-oxide, a related structure, showed a calculated mass for [M+H]⁺ of 362.0036, with the found mass being 362.0021, confirming the molecular formula C₁₆H₁₂INO. rsc.org Similarly, for ethyl 3-(4-iodobenzoyl)quinoline-2-carboxylate, the calculated m/z for [M+H]⁺ was 432.0091, and the found value was 432.0090, which is consistent with the expected formula. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. It typically produces protonated molecules [M+H]⁺ or other adducts.

In the characterization of various quinoline derivatives, ESI-MS is frequently employed to determine their molecular weights. For instance, the HRMS of 3-(4-iodobenzyl)-2-phenylquinoline using ESI showed a calculated value for [M+H]⁺ of 422.0400, with the experimental value being 422.0403, which confirms the molecular formula C₂₂H₁₆NI. rsc.org This technique is also used for a wide range of substituted quinolines to confirm their successful synthesis. rsc.orgnih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) spectroscopy, probes the vibrational modes of a molecule. tanta.edu.eguni-siegen.de The absorption of infrared radiation occurs at specific frequencies corresponding to the vibrations of chemical bonds, providing a fingerprint of the functional groups present in the molecule. tanta.edu.egvscht.cz

The IR spectrum of a compound related to 4-(4-iodobenzoyl)quinoline, 3-(4-bromobenzyl)-2-phenylquinoline, exhibits characteristic absorption bands. rsc.org The C-H stretching vibrations of the aromatic rings are typically observed around 3053 cm⁻¹. rsc.org The C=C and C=N stretching vibrations within the quinoline and phenyl rings give rise to strong absorptions in the 1593-1485 cm⁻¹ region. rsc.org The region from 1412 to 1009 cm⁻¹ contains bands associated with in-plane bending vibrations, while bands below 800 cm⁻¹, such as those at 763 and 702 cm⁻¹, are characteristic of out-of-plane C-H bending. rsc.org The presence of the carbonyl group in 4-(4-iodobenzoyl)quinoline would be expected to show a strong absorption band in the region of 1680-1700 cm⁻¹.

The table below lists the key IR absorption bands for a structurally related bromo-analog.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3053 |

| C=C/C=N Stretch | 1593, 1485 |

| In-plane Bending | 1412, 1268, 1218, 1070, 1009 |

| Out-of-plane C-H Bending | 763, 702 |

| Data derived from a related compound, 3-(4-bromobenzyl)-2-phenylquinoline. rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of 4-(4-Iodobenzoyl)quinoline is expected to show characteristic absorption bands corresponding to its key structural features: the quinoline ring system, the diaryl ketone carbonyl group, and the carbon-iodine bond.

The main vibrational modes for 4-(4-Iodobenzoyl)quinoline can be assigned based on established group frequencies and data from related molecules. rsc.orgmdpi.comvscht.cz The carbonyl (C=O) stretching vibration of the diaryl ketone is one of the most prominent and diagnostic peaks, typically appearing in the 1685-1665 cm⁻¹ region. vscht.cz The frequency is influenced by conjugation with both the quinoline and the iodophenyl rings.

Vibrations associated with the aromatic systems include C-H stretching, which occurs above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations, which are found in the 1620-1450 cm⁻¹ range. vscht.cz The C-H out-of-plane bending vibrations are also characteristic and appear in the 900-700 cm⁻¹ region, providing information about the substitution pattern of the aromatic rings. The stretching vibration for the C-I bond is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range. rsc.org

Table 1: Predicted Infrared (IR) Absorption Bands for 4-(4-Iodobenzoyl)quinoline

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretching | Aromatic (Quinoline, Benzene) | 3100 - 3000 | Medium-Weak |

| C=O Stretching | Diaryl Ketone | 1670 - 1650 | Strong |

| C=C / C=N Stretching | Aromatic Rings | 1615 - 1450 | Medium-Strong |

| C-H In-plane Bending | Aromatic Rings | 1300 - 1000 | Medium |

| C-H Out-of-plane Bending | Aromatic Rings | 900 - 740 | Strong |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, serving as a valuable complement to IR spectroscopy. researchgate.net While a specific Raman spectrum for 4-(4-Iodobenzoyl)quinoline is not widely published, the expected active modes can be predicted based on the molecular structure and data from related quinoline derivatives. researchgate.netarabjchem.orgdergipark.org.tr Raman spectroscopy is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, which may be weak or inactive in the IR spectrum.

For 4-(4-Iodobenzoyl)quinoline, the symmetric "breathing" modes of the quinoline and iodophenyl rings are expected to produce strong Raman signals. Characteristic Raman peaks for the quinoline nucleus are well-documented and typically appear around 1375 cm⁻¹ and 770 cm⁻¹. dergipark.org.tr The C=C and C=N ring stretching vibrations, also visible in the IR spectrum, will be present in the 1620-1450 cm⁻¹ region. Due to its symmetric nature, the C-I stretching vibration may also give rise to a noticeable Raman band. In contrast, the polar C=O group, which shows a very strong IR absorption, is expected to have a weaker intensity in the Raman spectrum.

Table 2: Predicted Raman Active Modes for 4-(4-Iodobenzoyl)quinoline

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Ring Breathing Mode | Quinoline / Phenyl | 1050 - 1000 | Strong |

| C=C / C=N Stretching | Aromatic Rings | 1620 - 1500 | Medium-Strong |

| C-H In-plane Bending | Aromatic Rings | 1300 - 1000 | Medium |

| C=O Stretching | Diaryl Ketone | 1670 - 1650 | Weak-Medium |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The spectrum of 4-(4-Iodobenzoyl)quinoline is dominated by the presence of two major chromophores: the quinoline ring and the 4-iodobenzoyl group. Quinoline derivatives are known to exhibit multiple absorption bands in the UV region, typically between 250 and 400 nm. researchgate.net

The spectrum is expected to show high-intensity bands corresponding to π → π* transitions within the conjugated aromatic systems of the quinoline and benzene (B151609) rings. upi.edu The presence of the carbonyl group introduces the possibility of a lower-intensity n → π* transition, which may be observed as a shoulder on the main absorption bands or be obscured by the more intense π → π* transitions. The iodine substituent may cause a slight red-shift (bathochromic shift) of the absorption bands compared to non-halogenated analogues due to the heavy atom effect and its influence on the electronic structure.

Table 3: Predicted Electronic Transitions for 4-(4-Iodobenzoyl)quinoline

| Transition | Chromophore | Approximate λ_max (nm) | Type of Transition |

|---|---|---|---|

| π → π* | Quinoline Ring | 270 - 320 | Allowed |

| π → π* | Benzoyl System | 250 - 280 | Allowed |

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. While the specific crystal structure of 4-(4-Iodobenzoyl)quinoline is not available in publicly accessible databases, analysis of closely related structures, such as ethyl 3-(4-iodobenzoyl)quinoline-2-carboxylate, provides insight into the likely structural features. rsc.orgresearchgate.net

A crystallographic study of 4-(4-Iodobenzoyl)quinoline would reveal critical information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The symmetry operations that define the crystal lattice.

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles, confirming the planarity of the aromatic rings and the orientation of the benzoyl group relative to the quinoline moiety.

Intermolecular Interactions: The study would elucidate non-covalent interactions that stabilize the crystal packing. Given the structure, potential interactions include π-π stacking between the aromatic rings and weak C-H···O hydrogen bonds involving the carbonyl oxygen. Furthermore, the presence of the iodine atom makes halogen bonding (C-I···N or C-I···O) a significant possibility, which is a key interaction in crystal engineering. researchgate.net

Other Specialized Spectroscopic Methods (e.g., EPR for Metal Complexes)

4-(4-Iodobenzoyl)quinoline possesses donor atoms—the nitrogen of the quinoline ring and the oxygen of the carbonyl group—making it a potential bidentate ligand for coordinating with metal ions. When complexed with a paramagnetic metal ion, such as copper(II), the resulting complex can be studied using Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netnih.gov EPR is a highly sensitive technique that probes the environment of unpaired electrons. bendola.com

For a hypothetical square planar or octahedral Cu(II) complex with 4-(4-Iodobenzoyl)quinoline, the EPR spectrum would provide key parameters like the g-tensor values (g∥ and g⊥) and the copper hyperfine coupling constants (A∥ and A⊥). These parameters yield valuable information about the geometry of the complex and the nature of the metal-ligand bond. researchgate.netbendola.com

g-values: The position of the EPR signal, described by the g-tensor, is indicative of the electronic structure and symmetry of the metal center. For an axially symmetric Cu(II) complex, g∥ > g⊥ > 2.0023 typically indicates a d(x²-y²) ground state, which is common for distorted octahedral and square planar geometries.

A-values: The hyperfine coupling constant, A, arises from the interaction between the electron spin and the nuclear spin of the copper atom (I = 3/2). The magnitude of A∥ is related to the covalency of the bond between the copper ion and the ligands. Smaller A∥ values suggest a higher degree of covalent character. bendola.com

Table 4: Representative EPR Parameters for a Hypothetical Cu(II) Complex

| EPR Parameter | Typical Value Range | Information Derived |

|---|---|---|

| g∥ | 2.2 - 2.4 | Geometry and nature of the ground electronic state |

| g⊥ | 2.04 - 2.09 | Geometry and nature of the ground electronic state |

Molar Conductivity Studies for Complexation Analysis

Molar conductivity (ΛM) measurements are a fundamental tool in coordination chemistry to determine the electrolytic nature of metal complexes when dissolved in a solvent. This technique helps to distinguish between complexes where ions are part of the coordination sphere and those where they act as counter-ions. bendola.comacs.org

When 4-(4-Iodobenzoyl)quinoline forms a metal complex, for instance [M(L)₂Cl₂], molar conductivity can determine if the chloride ions are directly bonded to the metal (inner sphere) or are present as free ions in solution (outer sphere). The measurement involves dissolving the complex in a polar solvent (e.g., DMF or DMSO) at a known concentration (typically 10⁻³ M) and measuring its conductivity. bohrium.comnih.gov

Non-electrolyte: If the chloride ions are coordinated, the complex [M(L)₂Cl₂] will not dissociate into ions, resulting in a very low molar conductivity value.

Electrolyte: If the complex has the structure [M(L)₂]Cl₂, it will dissociate into [M(L)₂]²⁺ and 2Cl⁻ ions, behaving as a 1:2 electrolyte with a high molar conductivity value.

The measured ΛM value is compared against established ranges for different electrolyte types in a given solvent to help elucidate the coordination environment of the metal ion. nih.gov

Table 5: Molar Conductivity Ranges for Metal Complexes in DMSO at 25°C

| Electrolyte Type | ΛM Range (Ω⁻¹ cm² mol⁻¹) | Example |

|---|---|---|

| Non-electrolyte | 0 - 40 | [M(L)X₂] |

| 1:1 Electrolyte | 50 - 90 | [M(L)₂X]X |

| 1:2 Electrolyte | 110 - 160 | [M(L)₂]X₂ |

Q & A

Q. What spectroscopic methods are recommended for characterizing 4-(4-Iodobenzoyl)quinoline?

To confirm the structure and purity of 4-(4-Iodobenzoyl)quinoline, researchers should employ a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR provide detailed structural insights, such as the substitution pattern on the quinoline ring and the iodobenzoyl moiety. For example, aromatic proton signals in the range of δ 7.5–8.5 ppm are typical for quinoline derivatives .

- Infrared (IR) Spectroscopy : Identifies functional groups like carbonyl (C=O) stretches (~1650 cm⁻¹) and C-I bonds (~500 cm⁻¹) .

- Mass Spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns to validate synthesis .

- Elemental Analysis : Confirms empirical formula by comparing calculated vs. observed C, H, and N percentages .

Q. What are the typical synthetic pathways for 4-(4-Iodobenzoyl)quinoline derivatives?

Common routes include:

- Friedländer Synthesis : Condensation of 4-iodobenzoyl chloride with amino-substituted ketones to form the quinoline core .

- Metal-Catalyzed Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce the iodobenzoyl group to preformed quinolines .

- Reductive Cyclization : Using Fe/HCl to reduce nitro intermediates, followed by cyclization and aromatization, as demonstrated in analogous indole-quinoline syntheses .

Q. What are the known biological activities of 4-(4-Iodobenzoyl)quinoline and its derivatives?

Quinoline derivatives exhibit diverse bioactivities:

- Anticancer Activity : Structural analogs like 4-(4-substituted-anilino)quinolines show cytotoxicity against human cancer cell lines (e.g., HepG2, MCF-7) via kinase inhibition or DNA intercalation .

- Antimicrobial Potential : Adamantyl-substituted quinolines demonstrate antituberculosis activity by targeting mycobacterial enzymes .

Advanced Research Questions

Q. How can researchers optimize the yield of 4-(4-Iodobenzoyl)quinoline in multi-step syntheses?

Key strategies include:

- Catalyst Screening : Testing palladium or copper catalysts for cross-coupling efficiency .

- Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction rates .

- Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate high-purity products .

- Monitoring Reaction Progress : Using TLC or in-situ NMR to identify intermediates and adjust reaction conditions .

Q. How should contradictory data in the cytotoxic activity of 4-(4-Iodobenzoyl)quinoline analogs be analyzed?

To resolve discrepancies:

- Replicate Experiments : Ensure consistency in cell lines (e.g., HepG2 vs. HeLa) and assay protocols (e.g., MTT vs. SRB) .

- Purity Validation : Confirm compound integrity via HPLC or NMR to rule out degradation products .

- Statistical Analysis : Apply t-tests or ANOVA to assess significance across datasets, considering biological variability .

- Mechanistic Studies : Use molecular docking to compare binding affinities with target proteins (e.g., topoisomerases) .

Q. What strategies can be employed to determine the structure-activity relationship (SAR) of 4-(4-Iodobenzoyl)quinoline derivatives?

SAR studies involve:

- Analog Synthesis : Modifying substituents (e.g., halogens, methoxy groups) on the quinoline or benzoyl moiety .

- Biological Profiling : Testing analogs against disease-specific targets (e.g., cancer cell lines, bacterial strains) to correlate structural features with activity .

- Computational Modeling : Density Functional Theory (DFT) to predict electronic effects, or molecular dynamics simulations to study protein-ligand interactions .

Q. How can researchers address challenges in the regioselective synthesis of 4-(4-Iodobenzoyl)quinoline?

- Directing Group Strategies : Use ortho-directing groups (e.g., -NH2) on the quinoline ring to control iodobenzoyl substitution .

- Protection/Deprotection : Temporarily block reactive sites (e.g., quinoline N-oxide formation) to achieve selective functionalization .

- Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products through controlled heating .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.